9Kab6U2xfs
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Overview
Description
This compound is a heterocyclic organic molecule that contains nitrogen, oxygen, and sulfur atoms within its structure
Preparation Methods
The synthesis of 6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide involves several steps. One common method includes the reaction of methoxynitrodibenzo[b,f]oxepine with a catalyst in an organic solvent. The mixture is heated to the boiling point of the solvent, followed by the slow addition of hydrazine monohydrate. The reaction mixture is then stirred, filtered, and washed with ethanol. The final product is obtained by filtration under reduced pressure after cooling .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur in the structure allows for oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological system being studied. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar compounds to 6H,7H-Pyrido(2’,1’:2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one, 6-methyl-, 5,5-dioxide include other heterocyclic compounds with similar ring structures. These include:
6H,7H-Pyrido(2’,1’2,3)pyrimido(5,4-c)(1,2)benzothiazin-7-one: Lacks the methyl and dioxide groups.
Dihydrodibenzo[b,f]oxepine derivatives: Similar ring structure but different functional groups.
The uniqueness of 9KAB6U2XFS lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76066-10-9 |
---|---|
Molecular Formula |
C15H11N3O3S |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
11-methyl-12,12-dioxo-12λ6-thia-2,8,11-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),3,5,7,13,15,17-heptaen-9-one |
InChI |
InChI=1S/C15H11N3O3S/c1-17-14-13(10-6-2-3-7-11(10)22(17,20)21)18-9-5-4-8-12(18)16-15(14)19/h2-9H,1H3 |
InChI Key |
NZQNEVJEQUMQJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N4C=CC=CC4=NC2=O |
Origin of Product |
United States |
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